molecular formula C8H11ClN2O2S B087482 5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide CAS No. 10475-06-6

5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide

Cat. No. B087482
CAS RN: 10475-06-6
M. Wt: 234.7 g/mol
InChI Key: ODCHLWPLEOVWHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally related compounds, such as sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, involves the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid, followed by structural characterization through X-ray single crystal diffraction and kinetic investigation of substitution reactions in aqueous solutions (Rublova et al., 2017).

Molecular Structure Analysis

The crystal structure analysis of related compounds provides insights into the molecular and electronic structures. For instance, the sterically hindered organic molecules are cross-linked into frameworks by means of hydrogen bonds of the C-H⋯O type, with ab initio quantum-chemical calculations supporting these findings (Rublova et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving similar sulfonamide compounds have shown the potential for effective recognition of different types of amino groups, demonstrating the versatility of these compounds in chemical synthesis. This includes the direct N-alkylation of aminobenzenesulfonamides with alcohols, highlighting the compound's reactive nature and potential for further chemical modifications (Lu et al., 2015).

Physical Properties Analysis

Although specific studies on the physical properties of 5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide were not identified, related research on benzenesulfonamides suggests that the physical properties, such as solubility and melting points, can be inferred from molecular structure analysis and crystallography studies. The detailed crystal and molecular structures provide insights into the compound's stability and potential physical properties.

Chemical Properties Analysis

The chemical properties of related benzenesulfonamides, including reactivity, stability, and interaction with other chemical entities, have been explored through various studies. For example, the synthesis and evaluation of novel ureido benzenesulfonamides incorporating triazine moieties as potent inhibitors highlight the compound's ability to interact selectively with biological targets, indicating its chemical versatility and potential for specific applications (Lolak et al., 2019).

Scientific Research Applications

Pharmacological Research

  • Neuroprotective and Cognitive Enhancements

    Research on serotonin 5-HT(6) receptor ligands, including derivatives of N,N-dimethyl-1-benzenesulfonyl-5-methoxytryptamine, has suggested potential roles in treating learning and memory disorders. Such studies highlight the significance of sulfonamide derivatives in developing cognitive enhancers and neuroprotective agents (Russell & Dias, 2002).

  • Gastroprotective Properties

    The gastroprotective properties of ebrotidine, a sulfonamide compound, have been extensively reviewed. It acts by enhancing mucosal responses and possesses antiulcer properties independent of endogenous prostaglandin generation (Slomiany, Piotrowski, & Slomiany, 1997).

Materials Science

  • Synthesis and Structural Properties: Research into the synthesis and structural properties of novel substituted compounds, including sulfonamide derivatives, contributes to the development of new materials with potential applications in various industries (Issac & Tierney, 1996).

Chemistry and Biochemistry

  • Antioxidant Activity

    Chlorogenic acid (CGA) and its derivatives, related to sulfonamide chemistry, have been recognized for their antioxidant, antibacterial, and hepatoprotective activities. This highlights the potential of sulfonamide derivatives in contributing to health-promoting dietary supplements and functional foods (Naveed et al., 2018).

  • Curing Parameters and Toxicity

    The role of amine activators in the curing of acrylic resins, including the use of tertiary aromatic amines, has been reviewed. This research underscores the relevance of sulfonamide derivatives in biomedical applications, such as denture resins and acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).

Safety And Hazards

The safety data sheet for 5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide suggests avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols . Further processing of solid materials may result in the formation of combustible dusts .

properties

IUPAC Name

5-amino-2-chloro-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-11(2)14(12,13)8-5-6(10)3-4-7(8)9/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCHLWPLEOVWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394250
Record name 5-Amino-2-chloro-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide

CAS RN

10475-06-6
Record name 5-Amino-2-chloro-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2-chloro-N,N-dimethylbenzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 200 g of stannous chloride dihydrate and 250 ml of concentrated hydrochloric acid was cooled to 10° C. To the stirred mixture was added 50 g of N,N-dimethyl-2-chloro-5-nitrobenzenesulfonamide (Example A-2 above) in portions maintaining the temperature of 10° C. After removing the cooling bath, the reaction temperature rose to 55° C. and was held for two hours. The reaction mixture was cooled and filtered to remove the complex of the product with stannic chloride. The product was treated with water to decompose the complex and extracted with methylene chloride. Removal of solvent from the dried extract on a rotary evaporator gave 22 g of the title compound as a solid with a melting point of 125°-126° C.
[Compound]
Name
stannous chloride dihydrate
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

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